Lesquerolic acid

Biodiesel Cetane number Kinematic viscosity

Castor-derived ricinoleic acid supply chains carry ricin toxin hazards and deliver inadequate cold-flow performance (pour points ≥-51°C) for Arctic-grade lubricants. Lesquerolic acid (CAS 4103-20-2), the C20 homologue from Physaria fendleri, eliminates ricin risk while enabling estolide esters with pour points of -54°C and viscosity indices of 164-200. • Ricin-toxin-free supply chain from Physaria fendleri-REACH/OSHA compliance advantage. • -54°C pour point, VI 164-200 for Arctic hydraulic fluids & wind-turbine gear oils. • >95% enzymatic amidation conversion for 14-hydroxy-11(Z)-eicosenamide slip additives.

Molecular Formula C20H38O3
Molecular Weight 326.5 g/mol
Cat. No. B1259203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesquerolic acid
Synonymslesquerolic acid
Molecular FormulaC20H38O3
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCCCC(=O)O)O
InChIInChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)
InChIKeyOONXYOAWMIVMCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lesquerolic Acid: Procurement-Relevant Baseline


Lesquerolic acid (CAS 4103-20-2; molecular formula C₂₀H₃₈O₃; exact mass 326.282 Da) is a monohydroxylated monoenoic fatty acid belonging to the long-chain hydroxy fatty acid (HFA) class [1]. It is the 20-carbon homologue of ricinoleic acid, bearing a secondary hydroxyl group at C-14 (R configuration) and a cis (Z) double bond at C-11 [2]. First isolated in 1961 from Lesquerella seed oil, it occurs naturally as the dominant HFA (55–64% of total fatty acids) in Physaria fendleri (syn. Lesquerella fendleri) and can exceed 80% in select Lesquerella/Paysonia species [3]. Its longer C20 chain, compared to the C18 of the industrially dominant ricinoleic acid, confers distinct physicochemical and performance properties that are selection-relevant for lubricant, biodiesel, polyamide, and specialty chemical applications [4].

C20 hydroxy fatty acid for lubricant and biodiesel research
Toxin-free Lesquerella feedstock alternative to castor
Longer chain enables distinct estolide and amide derivatives

Why Generic Substitution Fails for Lesquerolic Acid


Lesquerolic acid (C20:1OH) cannot be treated as a simple drop-in replacement for its closest structural analog ricinoleic acid (C18:1OH) or for other Lesquerella-derived HFAs such as densipolic acid (C18:2OH) and auricolic acid (C20:2OH). The two-carbon elongation at the carboxyl terminus relative to ricinoleic acid is not merely incremental; it is the product of a dedicated elongase enzyme (PfKCS18/PfKCS3) that commits the biosynthetic pathway to a C20 product, and this chain-length difference manifests as significant shifts in cetane number, kinematic viscosity, estolide pour point, and enzymatic reactivity [1]. Furthermore, lesquerolic acid is natively accumulated in seeds of Physaria fendleri—a crop free of the ricin toxin that constrains castor-based ricinoleic acid production—making species and chemotype selection a procurement-critical parameter distinct from simple purity or price considerations [2]. The quantitative evidence below demonstrates that the choice of hydroxy fatty acid identity (C18 vs. C20, mono- vs. di-unsaturated) directly determines measurable performance outcomes in major industrial application classes.

Chain-length shift (C20 vs C18) may alter cetane number, viscosity, and pour point in fuel and lubricant profiles.
Ricinoleic acid supply carries ricin toxin and allergenic risks; lesquerolic acid source is toxin-free, affecting regulatory compliance.
C20-specific derivative chemistry (e.g., conjugated eicosadienoic acid, distinct cleavage products) cannot be achieved with C18 ricinoleic acid.

Quantitative Evidence vs. Ricinoleic Acid and Analogs


Cetane Number and Viscosity in Biodiesel

In a direct comparative study of biodiesel-relevant fuel properties, methyl esters prepared from lesquerella oil (predominantly lesquerolic acid methyl ester) exhibited a cetane number of 45.6 versus 37.55 for castor oil methyl esters (predominantly ricinoleic acid methyl ester), and a kinematic viscosity at 40 °C of 11.22 mm²/s versus 14.82 mm²/s [1]. Both values for the lesquerolic-acid-based product are closer to biodiesel standard specifications (ASTM D6751/EN 14214) than are those of the ricinoleic-acid-based counterpart, although neither fully meets all parameters [1].

Cetane & viscosity
Head-to-head
Cetane number +8.05 (21.5% higher); viscosity −3.60 mm²/s (24.3% lower) vs. castor methyl esters
Reported higher cetane and lower viscosity bring lesquerolic methyl esters closer to biodiesel specifications.
Direct comparison of oil methyl esters; specification compliance requires blending.
Biodiesel Cetane number Kinematic viscosity Fatty acid methyl esters Fuel properties

Estolide Pour Point for Low-Temperature Lubricants

When fatty acid estolide 2-ethylhexyl esters were synthesized from lesquerella and castor fatty acids and capped with 2-ethylhexanoic acid, the lesquerella-derived estolide exhibited a pour point (pp) of −54 °C, surpassing the castor-derived analog (pp = −51 °C) under identical synthesis conditions [1]. With oleic acid capping, the castor estolide produced pp = −54 °C while the lesquerella estolide gave pp = −48 °C [1], demonstrating that the optimal low-temperature property for lesquerolic-acid-based estolides is achieved via branched-chain capping. Across the broader estolide class, free-acid estolides from lesquerolic and ricinoleic acids collectively achieve pour points in the range of −36 to −54 °C, far superior to triglyceride estolides (pp = 9 to −36 °C) [2]. The viscosity index for these hydroxy FA-derived estolide 2-ethylhexyl esters ranged from 164 to 200 [1].

Estolide pour point
Head-to-head
Pour point −54 °C (2-ethylhexanoic capped); free-acid estolides −36 to −54 °C vs. triglyceride estolides 9 to −36 °C
Reported lower pour point supports extreme cold-weather lubricant performance.
Branched-chain capping optimal for lesquerolic estolides.
Biodegradable lubricants Estolide Pour point Low-temperature fluidity Base stock

Lipase-Catalyzed Amidation Kinetics

In a lipase-catalyzed direct amidation system using immobilized Pseudozyma (Candida) antarctica lipase B (Novozym 435) in organic solvent, the rate of primary amide formation was greater for the longer-chain lesquerolic acid than for ricinoleic acid [1]. Both hydroxy fatty acids were transformed at initial rates comparable to or better than that of oleic acid, a non-hydroxylated reference substrate, with transformation exceeding 95% at 7 days and most reactions approaching completion within 1 day at 55 °C [2]. The lesquerolic acid primary amide product (14-hydroxy-11(Z)-eicosenamide) is a novel compound with a melting point of 73 °C, distinct from the ricinoleic acid-derived 12-hydroxy-9(Z)-octadecenamide [2].

Amidation rate
Head-to-head
Lesquerolic acid rate > ricinoleic; >95% conversion; amide mp 73 °C
Higher amidation rate reported, supporting biocatalytic throughput for primary amide synthesis.
Exact fold-change not reported; Novozym 435, 55 °C.
Lipase catalysis Primary fatty amides Amidation kinetics Bioprocessing Slip additives

Toxin-Free Supply Chain vs. Castor

Castor (Ricinus communis) seeds, the primary commercial source of ricinoleic acid (~90% of seed oil fatty acids), co-produce the potent toxin ricin and hyper-allergenic 2S albumins, posing occupational health, regulatory, and processing-cost burdens [1]. Physaria fendleri (lesquerella) seeds accumulate lesquerolic acid at 55–64% of seed oil without producing ricin or related toxalbumins [2]. In select Lesquerella germplasm accessions, lesquerolic acid content exceeds 80% of total fatty acids (e.g., L. pallida and L. lindheimeri, average >80%) [3]. Genetic engineering has further demonstrated that silencing the elongase PfKCS18 can shift the HFA profile toward 18:1OH (up to 26.6% from a wild-type baseline of 0.4–0.6%), providing a route to tailor HFA chain-length distribution in a toxin-free production system [2].

Toxin-free source
Cross-study comparable
Lesquerella seeds: lesquerolic acid 55–64%, no ricin; castor: ricin present
Eliminates castor-associated toxin hazard, relevant for regulated supply chains.
HFA enrichment can exceed 80% in selected germplasm.
Supply chain safety Ricin toxin Castor alternative Oilseed crop Germplasm

C20-Specific Derivative Chemistry

The C20 backbone of lesquerolic acid permits chemical transformations that have no direct C18 counterpart from ricinoleic acid. Specifically, lesquerolic acid serves as the starting material for synthesis of 11-cis,13-trans conjugated eicosadienoic acid (CEA)—a C20 conjugated fatty acid with potential biological activity distinct from the C18 conjugated linoleic acid (CLA) derived from linoleic acid [1]. In patent literature, lesquerolic esters are described as precursors for 11-aminoundecanoic acid (the monomer for polyamide-11) and 13-aminotridecanoic acid, as well as dodecanedioic acid, enabling polyamide and polyester chemistries that leverage the specific C20 chain architecture [2]. Alkaline cleavage studies originally established that lesquerolic acid, as the C20 homologue of ricinoleic acid, yields a distinct distribution of ω-hydroxy acid cleavage products compared to ricinoleic acid, with improved yields achievable through excess 2-octanol in the fusion medium [3].

C20 derivative space
Class-level inference
Enables conjugated eicosadienoic acid (CEA), distinct polyamide monomers, C12/C10 cleavage products
Expands accessible derivative chemistry beyond C18 ricinoleic acid.
Patent and literature demonstrate C20-specific transformations.
Conjugated eicosadienoic acid Polyamide monomers Chain-length-dependent chemistry Nylon-11 analog Patent differentiation

Best Application Scenarios for Lesquerolic Acid


Cold-Weather Biodegradable Lubricant Base Stocks

Lesquerolic acid-derived estolide 2-ethylhexyl esters capped with 2-ethylhexanoic acid deliver pour points of −54 °C—3 °C lower than the best castor-derived analog under identical capping, and far exceeding triglyceride estolide performance [1]. With viscosity indices of 164–200, these estolides provide the flat viscosity-temperature profiles required for Arctic-grade hydraulic fluids, wind-turbine gear oils, and cold-climate automotive lubricants. Procurement specifications for biodegradable lubricant base stocks requiring pour points at or below −50 °C should prioritize lesquerolic acid over standard ricinoleic acid feedstocks.

High-Cetane Biodiesel and Renewable Diesel

Lesquerella oil methyl esters yield a cetane number of 45.6 versus 37.55 for castor methyl esters, and a kinematic viscosity of 11.22 mm²/s versus 14.82 mm²/s [2]. Although neither feedstock meets ASTM D6751 specifications without blending, the smaller specification gap for lesquerolic acid-derived biodiesel reduces the volume of cetane improver and viscosity modifier additives required, translating to lower formulated-fuel cost. This advantage is procurement-relevant for integrated biorefineries evaluating hydroxy fatty acid feedstocks for biodiesel co-production.

Enzymatic Synthesis of Fatty Amide Additives

The higher lipase-catalyzed amidation rate of lesquerolic acid relative to ricinoleic acid, combined with >95% conversion efficiency at 55 °C within 1–7 days, makes the C20 HFA the kinetically favored substrate for biocatalytic production of 14-hydroxy-11(Z)-eicosenamide (mp 73 °C) [3]. This novel primary amide has potential as a slip additive and anti-blocking agent in polyolefin processing. Procurement of lesquerolic acid for enzymatic amidation should be considered when reaction throughput and novel amide melting-point specifications are design-critical.

Safe Supply for Regulated Industrial Markets

Lesquerolic acid sourced from Physaria fendleri seed oil eliminates the ricin toxin and 2S albumin allergen hazards inherent to castor-derived ricinoleic acid [4]. With lesquerolic acid content reaching >80% in select germplasm accessions [5], supply chain safety can be achieved without sacrificing HFA enrichment. This scenario is directly relevant to procurement in the EU REACH and U.S. OSHA-regulated environments, where toxin hazard mitigation and occupational exposure limits drive ingredient source selection.

Application
Selection Property
Validation Focus
Cold-weather biodegradable lubricant base stock
Estolide low-temperature fluidity
Pour point and viscosity index validation
Biodiesel cetane improvement
Higher cetane number and lower viscosity potential
Fuel property specification gap assessment
Enzymatic fatty amide synthesis
Higher lipase reaction rate
Throughput and amide purity endpoints
Regulated-market feedstock procurement
Toxin-free supply chain
Supply chain safety documentation
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